molecular formula C18H19N5O B2809418 (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034288-12-3

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2809418
CAS RN: 2034288-12-3
M. Wt: 321.384
InChI Key: AFJUACSNGAOOFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone, has been studied . It’s a monoclinic crystal with a = 9.9491 (11)Å, b = 18.1523 (17)Å, c = 11.7703 (15)Å, β = 113.473 (14)°, V = 1949.8 (4)ų .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Piperidinamine, 3-(1-methyl-1H-pyrazol-4-yl)-, have been reported. It has a predicted boiling point of 326.5±42.0 °C and a predicted density of 1.27±0.1 g/cm³ .

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone have been synthesized and evaluated for various biological activities. For instance, a series of polysubstituted methanones, including similar structures, showed significant cytotoxicity in human leukocytes at higher concentrations, indicating potential therapeutic applications or biological relevance in medical research (Bonacorso et al., 2016). Moreover, novel pyrazole derivatives with structural resemblance have exhibited promising antimicrobial and anticancer properties, highlighting the versatility of these compounds in pharmaceutical research (Hafez et al., 2016).

Structural and Chemical Properties

Understanding the structural and chemical properties of such compounds is crucial for their application in drug design and material science. For example, the structure-based drug discovery approach, including docking and modeling, has been employed for quinoline derivatives structurally related to the compound of interest, guiding the development of novel anticancer agents (Honde & Rajendra, 2021). Additionally, studies on the Vilsmeier-Haack reaction have led to the synthesis of novel heterocyclo-substituted dyes, expanding the scope of this compound class in chemical research and potential industrial applications (AwadIbrahim, 2006).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards of this compound are not well-documented .

Future Directions

There is limited information available about the future directions of this compound .

properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-22-10-8-14(21-22)13-5-4-9-23(12-13)18(24)17-11-19-15-6-2-3-7-16(15)20-17/h2-3,6-8,10-11,13H,4-5,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJUACSNGAOOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone

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